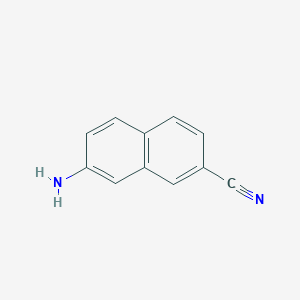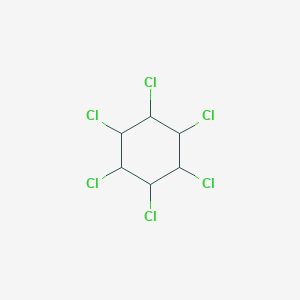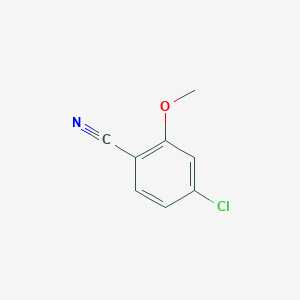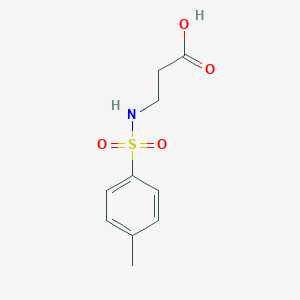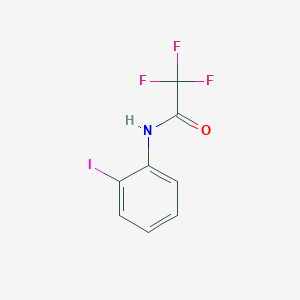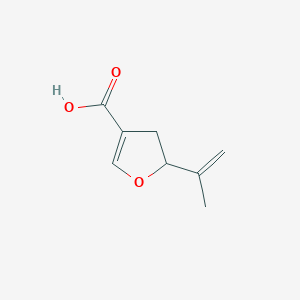
5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid (IDC) is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. IDC is a carboxylic acid derivative that contains a furan ring with an isopropenyl group and a carboxyl group attached to it. The unique chemical structure of IDC makes it an attractive candidate for scientific research, particularly in the fields of organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in disease processes. For example, 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), a class of proteins involved in gene expression and epigenetic regulation.
Effets Biochimiques Et Physiologiques
5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In vivo studies have shown that 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid can reduce tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. However, 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to overcome these limitations and achieve reliable results.
Orientations Futures
There are several future directions for research on 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid. One direction is the development of new synthetic methods for 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid and its derivatives to improve the yield, purity, and scalability of the synthesis. Another direction is the investigation of the structure-activity relationship of 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid and its derivatives to identify more potent and selective compounds for various applications. Additionally, the elucidation of the mechanism of action of 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid and its derivatives could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid can be synthesized through various methods, including the reaction of 4-hydroxy-2,5-dimethyl-3(2H)-furanone with isoprene in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-methylfuran with acrolein in the presence of a base catalyst. The synthesis of 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid requires careful optimization of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In organic chemistry, 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has been used as a building block for the synthesis of various complex molecules. In biochemistry, 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has been investigated for its potential as a drug target for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has been studied for its potential as a lead compound for the development of new drugs.
Propriétés
Numéro CAS |
198023-66-4 |
|---|---|
Nom du produit |
5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid |
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
2-prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c1-5(2)7-3-6(4-11-7)8(9)10/h4,7H,1,3H2,2H3,(H,9,10) |
Clé InChI |
VGSBCUNTFPWCCG-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC(=CO1)C(=O)O |
SMILES canonique |
CC(=C)C1CC(=CO1)C(=O)O |
Synonymes |
3-Furancarboxylicacid,4,5-dihydro-5-(1-methylethenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



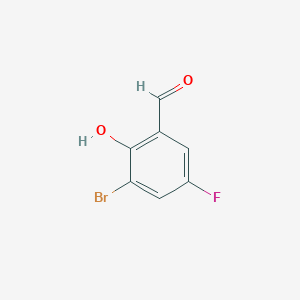
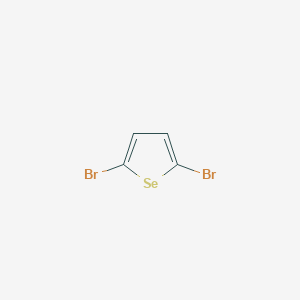
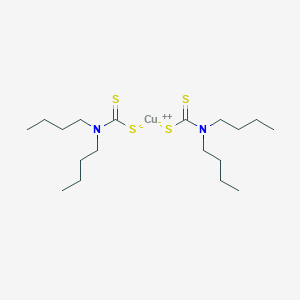
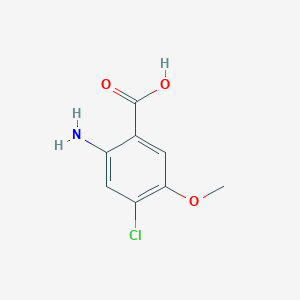
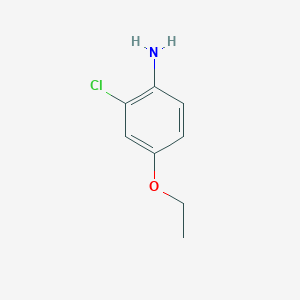
![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)
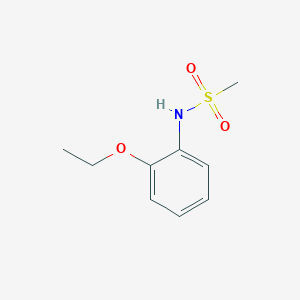
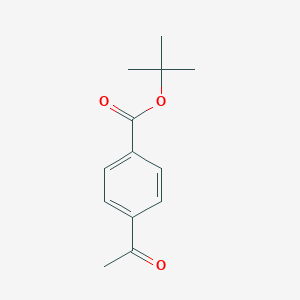
![1,5-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B172970.png)
